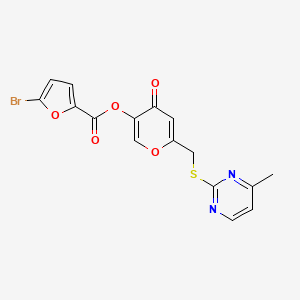

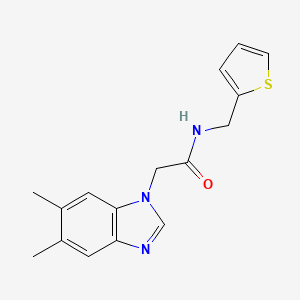

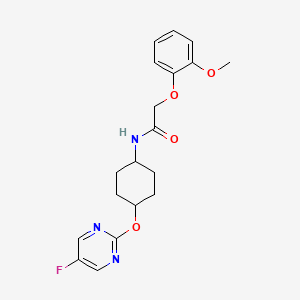

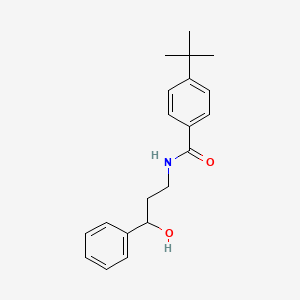

![molecular formula C16H17N5OS2 B2940326 N-cyclopentyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868966-74-9](/img/structure/B2940326.png)

N-cyclopentyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

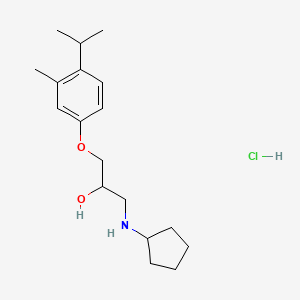

The compound contains several structural components that are common in medicinal chemistry, including a cyclopentyl group, a thiophene ring, a 1,2,4-triazole ring, and a pyridazine ring . These components are often found in compounds with various biological activities.

Molecular Structure Analysis

The compound’s structure includes a five-membered triazole ring fused with a six-membered pyridazine ring, which can exist in four isomeric structural variants . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Scientific Research Applications

Insecticidal Applications

Research has explored the synthesis and insecticidal assessment of various heterocycles, including those incorporating thiadiazole, triazole, and pyridazine moieties, against agricultural pests such as the cotton leafworm, Spodoptera littoralis. These compounds, derived from versatile precursors similar in structure to the query compound, demonstrated promising insecticidal properties, indicating potential applications in pest control and agricultural protection (Fadda et al., 2017; Soliman et al., 2020).

Antimicrobial Applications

Several studies have focused on the synthesis of novel heterocyclic compounds incorporating sulfonamide, thiazole, and triazole derivatives, showing significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Darwish et al., 2014).

Anticancer Applications

The exploration of heterobicyclic nitrogen systems bearing triazine moieties has yielded compounds with notable anticancer activities. These compounds, including those related structurally to the query compound, have shown effectiveness against various cancer cell lines, suggesting a promising avenue for the development of new anticancer drugs (El-Gendy et al., 2003).

Modification for Enhanced Bioactivity

Modifications of compounds similar to the query compound, by replacing functional groups or adding moieties, have resulted in derivatives with enhanced anticancer effects, reduced toxicity, and potential as PI3K inhibitors. Such studies highlight the versatility and potential of these compounds in medicinal chemistry and drug design (Wang et al., 2015).

Mechanism of Action

Target of Action

Compounds with a similar triazole nucleus have been found to interact with a variety of enzymes and receptors . This suggests that the compound could potentially bind to multiple targets in the biological system, leading to versatile biological activities .

Mode of Action

The triazole nucleus, a common feature in this class of compounds, is known to interact with different target receptors through specific interactions . This interaction could potentially lead to changes in the function of these targets, resulting in various biological effects .

Biochemical Pathways

Compounds with a similar triazole nucleus have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibition, and antitubercular effects . These activities suggest that the compound could potentially affect multiple biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Compounds with a similar triazole nucleus are known to bind readily in the biological system . This suggests that the compound could potentially have favorable pharmacokinetic properties, impacting its bioavailability .

Result of Action

Given the diverse pharmacological activities associated with compounds containing a similar triazole nucleus , it can be inferred that the compound could potentially lead to a range of molecular and cellular effects.

Future Directions

Compounds with similar structures have been the focus of many research studies due to their diverse biological activities . Future research could involve the synthesis of analogs of this compound and testing their biological activities. In silico pharmacokinetic and molecular modeling studies could also be conducted to predict the compound’s behavior in the body .

properties

IUPAC Name |

N-cyclopentyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS2/c22-14(17-11-4-1-2-5-11)10-24-15-8-7-13-18-19-16(21(13)20-15)12-6-3-9-23-12/h3,6-9,11H,1-2,4-5,10H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGPJHDLCVEXJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2940244.png)

![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2940246.png)

![7-(4-bromophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2940253.png)

![methyl {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetate](/img/structure/B2940260.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2940264.png)

![4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2940265.png)